1,1-Diiodoethane
Overview
Description
1,1-Diiodoethane is an organic saturated haloalkane containing iodine with the chemical formula CH₃CHI₂. It is also known as ethylidene iodide. This compound is characterized by the presence of two iodine atoms attached to the same carbon atom, making it a geminal dihalide. It is a colorless to pale yellow liquid with a high density and boiling point.
Preparation Methods
1,1-Diiodoethane can be synthesized through several methods:
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From 1,1-Dichloroethane: : This method involves the reaction of 1,1-dichloroethane with ethyl iodide in the presence of aluminum trichloride. The reaction mixture is heated for three hours using a steam bath, followed by washing with water and sodium bisulfite, and drying with magnesium sulfate. The product is then distilled to obtain this compound .
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Alternative Method: : Another method involves the reaction of iodine, triethylamine, and the hydrazone of acetaldehyde. This method does not require 1,1-dichloroethane and yields this compound directly from acetaldehyde .
Chemical Reactions Analysis
1,1-Diiodoethane undergoes various chemical reactions, including:
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Substitution Reactions: : It is commonly used in nucleophilic substitution reactions (SN2). For example, it can react with nucleophiles to form products like 1-iodoethyl cyclohexanecarboxylate and 1-iodoethyl (2-methylbutyl) carbonate .
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Enolate Substitution Reactions: : It can also participate in enolate substitution reactions, forming compounds such as 3-iodo-N,N-diisopropyl-2-methylbutanamide and 3-iodo-1-(pyrrolidin-1-yl)butan-1-one .
Scientific Research Applications
1,1-Diiodoethane has several applications in scientific research:
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Chemistry: : It is used as a reactant in various organic synthesis reactions, particularly in the formation of carbon-iodine bonds. It is also used in the preparation of other organoiodine compounds .
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Biology and Medicine: : While specific applications in biology and medicine are less common, its derivatives and related compounds may be used in radiolabeling and imaging studies due to the presence of iodine atoms.
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Industry: : In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, where precise control over halogenation is required .
Mechanism of Action
The mechanism of action of 1,1-diiodoethane primarily involves its ability to undergo nucleophilic substitution reactions. The presence of two iodine atoms makes the central carbon highly electrophilic, facilitating the attack by nucleophiles. This property is exploited in various synthetic applications to introduce iodine atoms into organic molecules.
Comparison with Similar Compounds
1,1-Diiodoethane can be compared with other geminal dihalides and related compounds:
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1,2-Diiodoethane: : Unlike this compound, 1,2-diiodoethane has iodine atoms attached to adjacent carbon atoms. It is used in the preparation of samarium(II) iodide and ytterbium(II) iodide .
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1,1-Dibromoethane: : This compound has bromine atoms instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound due to the lower reactivity of bromine.
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1,2-Difluoroethane: : This compound contains fluorine atoms and is used as a refrigerant. It is much less reactive than this compound due to the strong carbon-fluorine bond .
This compound’s unique reactivity and ability to participate in various substitution reactions make it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
1,1-diiodoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2/c1-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVXRQOSRUDXDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208117 | |
Record name | 1,1-Diiodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-02-5 | |
Record name | Ethane, 1,1-diiodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diiodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diiodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diiodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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